Cas no 1933649-31-0 ((3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol)

(3-Fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol is a fluorinated aromatic compound featuring a pyrazole moiety, offering versatile reactivity for pharmaceutical and agrochemical applications. The presence of both fluorine and a methyl group on the phenyl ring enhances its metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The hydroxymethyl linker provides a functional handle for further derivatization, enabling the synthesis of more complex structures. Its well-defined stereochemistry and high purity ensure reproducibility in research and development. This compound is particularly useful in designing kinase inhibitors and bioactive molecules due to its balanced electronic and steric properties. Suitable for controlled reactions, it is supplied with detailed analytical characterization.
(3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol structure
1933649-31-0 structure
Product Name:(3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol
CAS No:1933649-31-0
MF:C11H11FN2O
MW:206.216245889664
CID:5603868
PubChem ID:165944049
Update Time:2025-08-04

(3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol
    • 1933649-31-0
    • EN300-1116566
    • Inchi: 1S/C11H11FN2O/c1-7-2-8(4-10(12)3-7)11(15)9-5-13-14-6-9/h2-6,11,15H,1H3,(H,13,14)
    • InChI Key: CRSVURLPNHYIFL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1)C(C1C=NNC=1)O

Computed Properties

  • Exact Mass: 206.08554114g/mol
  • Monoisotopic Mass: 206.08554114g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 48.9Ų

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Additional information on (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol

Compound CAS No. 1933649-31-0: (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol

The compound with CAS number 1933649-31-0, commonly referred to as (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a fluorinated aromatic ring with a pyrazole moiety, linked via a methanol group. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a valuable component in various research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques not only enhance the yield and purity of the compound but also pave the way for its scalable production, which is crucial for its potential commercial applications.

The structural integrity of this compound is further highlighted by its fluorinated aromatic ring, which contributes to its stability and reactivity. The presence of the pyrazole group introduces additional electronic properties, rendering the molecule suitable for applications in drug discovery and as a precursor in the synthesis of advanced materials. Recent studies have demonstrated its potential as an intermediate in the development of novel pharmaceutical agents targeting specific biological pathways.

In terms of applications, (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol has shown promise in the field of medicinal chemistry, particularly in the design of bioactive compounds with enhanced pharmacokinetic profiles. Its ability to act as a versatile building block allows researchers to explore its utility in creating complex molecular architectures with tailored functionalities. Furthermore, its role as a catalyst in certain organic transformations has been explored, underscoring its versatility across multiple chemical disciplines.

From a synthetic perspective, the compound's structure lends itself well to further functionalization. Researchers have employed various strategies to modify its substituents, thereby tuning its physical and chemical properties for specific applications. For instance, modifications to the fluorinated aromatic ring or the pyrazole moiety can significantly alter the molecule's solubility, reactivity, and bioavailability, making it a highly adaptable platform for diverse chemical explorations.

The integration of cutting-edge analytical techniques such as NMR spectroscopy and mass spectrometry has facilitated a deeper understanding of this compound's structural characteristics and reactivity patterns. These insights are instrumental in guiding its application across various research domains, ensuring that it remains at the forefront of chemical innovation.

In conclusion, (3-fluoro-5-methylphenyl)(1H-pyrazol-4-yl)methanol stands as a testament to the ongoing advancements in synthetic chemistry and materials science. Its unique structure, combined with its versatile functional groups, positions it as a pivotal compound in both academic research and industrial applications. As research continues to unfold, this compound is expected to unlock new possibilities across multiple disciplines, solidifying its role as a cornerstone in modern chemical innovation.

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